molecular formula C26H23F2N3O4 B2770676 2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-difluorophenyl)acetamide CAS No. 899949-33-8

2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-difluorophenyl)acetamide

Cat. No. B2770676
M. Wt: 479.484
InChI Key: DVBTVGAJESIWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of a compound often involves reactions with specific reagents under controlled conditions. .


Molecular Structure Analysis

Analyzing the molecular structure can provide insights into the compound’s physical and chemical properties. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions a compound undergoes can provide clues about its functional groups and structure.


Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, and reactivity. These properties can provide valuable information about the compound’s structure and potential uses .

Scientific Research Applications

Antiviral and Neuroprotective Applications

A novel anilidoquinoline derivative was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects in vitro. The compound exhibited decreases in viral load and increased survival in infected mice, indicating potential for treating viral encephalitis (Ghosh et al., 2008).

Structural and Fluorescence Properties

Research on amide-containing isoquinoline derivatives demonstrated their structural versatility and potential in forming inclusion compounds and gels. These compounds have shown to possess enhanced fluorescence emission properties, which could be valuable in materials science and sensor applications (Karmakar et al., 2007).

Antimicrobial Activity

Several quinazolinone and quinoline derivatives have been synthesized and evaluated for their antimicrobial activities. These studies highlight the potential of such compounds in developing new antibacterial and antifungal agents, addressing the growing concern of drug-resistant pathogens (Habib et al., 2012; Patel & Shaikh, 2011).

Synthesis and Molecular Docking Studies

Studies have also focused on the synthesis of new quinoline and quinazolinone derivatives, evaluating their biological activities through molecular docking studies. These compounds have shown promise in various biological applications, including as potential anticancer agents, highlighting the versatile applications of these compounds in medicinal chemistry (Saleh et al., 2020).

Analgesic and Anti-inflammatory Activities

Research on quinazolinyl acetamides has revealed their potential analgesic and anti-inflammatory activities, indicating their applicability in developing new therapeutic agents for pain and inflammation management (Alagarsamy et al., 2015).

properties

IUPAC Name

2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1-yl]-N-(2,5-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2N3O4/c1-34-23-11-16-10-17(14-29-19-6-4-3-5-7-19)26(33)31(22(16)13-24(23)35-2)15-25(32)30-21-12-18(27)8-9-20(21)28/h3-13,29H,14-15H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBTVGAJESIWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(C(=O)N2CC(=O)NC3=C(C=CC(=C3)F)F)CNC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-difluorophenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide

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